molecular formula C8F14O3 B146993 Heptafluorobutyric anhydride CAS No. 336-59-4

Heptafluorobutyric anhydride

Cat. No.: B146993
CAS No.: 336-59-4
M. Wt: 410.06 g/mol
InChI Key: UFFSXJKVKBQEHC-UHFFFAOYSA-N
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Preparation Methods

Heptafluorobutyric anhydride can be synthesized through the reaction of heptafluorobutyric acid with acetic anhydride. The reaction typically occurs under anhydrous conditions and requires a catalyst such as sulfuric acid. The reaction proceeds as follows:

2C4F7COOH+(CH3CO)2O(C4F7CO)2O+2CH3COOH2 \text{C}_4\text{F}_7\text{COOH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow (\text{C}_4\text{F}_7\text{CO})_2\text{O} + 2 \text{CH}_3\text{COOH} 2C4​F7​COOH+(CH3​CO)2​O→(C4​F7​CO)2​O+2CH3​COOH

In industrial settings, this compound is produced through the fluorination of butyric anhydride using elemental fluorine or other fluorinating agents .

Chemical Reactions Analysis

Heptafluorobutyric anhydride undergoes various chemical reactions, primarily acylation reactions. It reacts with alcohols, amines, and phenols to form stable, volatile derivatives. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common reagents used in these reactions include pyridine or triethylamine as acid scavengers to neutralize the by-products .

The major products formed from these reactions are heptafluorobutyryl derivatives of the respective alcohols, amines, or phenols. For example:

R-OH+(C4F7CO)2OR-O-CO-C4F7+C4F7COOH\text{R-OH} + (\text{C}_4\text{F}_7\text{CO})_2\text{O} \rightarrow \text{R-O-CO-C}_4\text{F}_7 + \text{C}_4\text{F}_7\text{COOH} R-OH+(C4​F7​CO)2​O→R-O-CO-C4​F7​+C4​F7​COOH

Scientific Research Applications

Derivatization in Gas Chromatography

1. Amino Acids and Peptides

HFBA is primarily employed as a derivatization reagent for the analysis of amino acids and synthetic peptides. It facilitates the formation of volatile derivatives, which are crucial for their detection in GC-MS. The derivatization process significantly improves the sensitivity and resolution of the chromatographic analysis, making it easier to identify stereoisomers in complex mixtures .

2. Environmental Analysis

HFBA has been effectively used to analyze alkylphenol ethoxylates and brominated flame retardants in sewage sludge samples. By utilizing ultrasonic-assisted extraction followed by solid-phase cleanup and GC-MS, researchers can achieve accurate quantification of these compounds, which are critical for environmental monitoring and safety assessments .

Case Study 1: Separation of Betacyanins

A study investigated the influence of HFBA concentration on the separation of betacyanins using high-speed counter-current chromatography (HSCCC). The results indicated that higher concentrations of HFBA improved separation effectiveness due to increased chemical affinity between pigments and the organic stationary phase. The optimal conditions were achieved with 1% HFBA, leading to significant improvements in resolution for various betacyanins .

Case Study 2: Analysis of Heat-Induced Contaminants

In another research project, HFBA was utilized to analyze heat-induced contaminants such as acrylamide and chloropropanols in carbohydrate-rich foods. The samples were derivatized with HFBA before being analyzed using gas chromatography with electron-capture detection (ECD). This method demonstrated the efficacy of HFBA in enhancing the detection sensitivity for these contaminants .

Comparative Data Table

Application AreaMethodologyKey Findings
Amino Acids & Peptides GC-MS with HFBA derivatizationEnhanced sensitivity and resolution for stereoisomers
Environmental Analysis Ultrasonic-assisted extraction + GC-MSAccurate quantification of pollutants
Food Safety GC-ECD after HFBA derivatizationEffective detection of heat-induced contaminants
Beta-blockers Analysis RP-HPLC with varying acid concentrationsImproved retention and selectivity for hydrophobic drugs

Comparison with Similar Compounds

Heptafluorobutyric anhydride is similar to other perfluoroacyl anhydrides, such as trifluoroacetic anhydride and pentafluoropropionic anhydride. These compounds are also used as derivatization reagents in analytical chemistry. this compound is unique in its ability to form highly volatile derivatives, making it particularly useful for the analysis of compounds with low volatility .

Similar Compounds

  • Trifluoroacetic anhydride (TFAA)
  • Pentafluoropropionic anhydride (PFPA)
  • Perfluorobutyric anhydride (HFBA)

This compound stands out due to its higher fluorine content, which enhances the electron-capturing properties of the derivatives formed, leading to improved sensitivity in GC-MS analysis .

Biological Activity

Heptafluorobutyric anhydride (HFBA) is a fluorinated compound that has garnered attention for its diverse biological activities and applications, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of HFBA, including its synthesis, mechanism of action, and relevant research findings.

This compound can be synthesized through the reaction of heptafluorobutyric acid with phosphorus pentoxide. The reaction typically yields HFBA in high purity, with a boiling point around 107-107.5 °C and a melting point of -45 °C . The compound is characterized by its unique structure, which includes multiple fluorine atoms that enhance its reactivity and stability in various chemical environments.

HFBA acts primarily as a derivatizing agent in analytical chemistry, particularly for gas chromatography (GC). It has been shown to react with various functional groups in biomolecules, facilitating their detection and quantification. For instance, HFBA can form stable derivatives with amino acids and other nitrogen-containing compounds, which improves their volatility and detectability during GC analysis .

3.1 Antimicrobial Properties

Research indicates that HFBA possesses notable antimicrobial properties. In one study, it was utilized in the synthesis of trifluoroacetylated imidazoles that exhibited bactericidal activity . The mechanism underlying this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

3.2 Reactive Oxygen Species (ROS) Generation

HFBA has been implicated in the generation of reactive oxygen species (ROS) when used in specific biochemical assays. For example, it has been employed to derivatize dityrosines released during oxidative stress studies, highlighting its role in assessing oxidative damage in biological systems . This property is particularly relevant in understanding the oxidative stress response in cells.

3.3 Environmental Impact and Photochemical Behavior

The photolysis of HFBA under UV light has been studied extensively, revealing its potential environmental implications. When exposed to UV radiation in the presence of nitrogen dioxide (NO2) and oxygen (O2), HFBA undergoes photochemical reactions leading to the formation of peroxynitrates and other fluorinated products . This behavior raises concerns regarding its persistence and reactivity in atmospheric conditions.

4.1 Study on Antimicrobial Activity

In a controlled study, researchers synthesized several trifluoroacetylated compounds from HFBA and tested their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting potential applications as new antimicrobial agents .

4.2 Assessment of ROS Production

Another investigation focused on the role of HFBA in ROS production during mitochondrial respiration. The study utilized HFBA to derivatize specific biomarkers associated with oxidative stress, demonstrating its utility in elucidating mechanisms of cellular damage induced by ROS .

5. Data Tables

Property Value
Boiling Point107-107.5 °C
Melting Point-45 °C
Density1.665 g/cm³
Synthesis Yield~95%
Biological Activity Observation
AntimicrobialSignificant bactericidal activity observed
ROS GenerationEnhanced detection of oxidative stress markers

6. Conclusion

This compound is a versatile compound with significant biological activity, particularly as an antimicrobial agent and a tool for studying oxidative stress mechanisms. Its unique chemical properties allow it to serve as an effective derivatizing agent for analytical applications while also raising environmental concerns due to its photochemical behavior. Continued research into HFBA's biological effects will be crucial for understanding its potential applications and implications in both medicinal chemistry and environmental science.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate
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InChI

InChI=1S/C8F14O3/c9-3(10,5(13,14)7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)8(20,21)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFSXJKVKBQEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

(C3F7C(O))2O, C8F14O3
Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 1,1'-anhydride
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DSSTOX Substance ID

DTXSID10861881
Record name Perfluorobutanoic anhydride
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Molecular Weight

410.06 g/mol
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CAS No.

336-59-4
Record name Heptafluorobutyric anhydride
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Record name Heptafluorobutyric anhydride
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Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 1,1'-anhydride
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Record name Heptafluorobutyric anhydride
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Record name HEPTAFLUOROBUTYRIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of heptafluorobutyric anhydride?

A1: this compound has a molecular formula of C₈H₃F₇O₃ and a molecular weight of 284.07 g/mol.

Q2: How does this compound react with primary amines?

A2: HFBA readily reacts with primary amines to form stable, volatile amides. This reaction is highly efficient and often proceeds quantitatively, making it ideal for derivatizing amines for GC-MS analysis. []

Q3: Why is this compound used in gas chromatography-mass spectrometry?

A3: HFBA derivatization enhances the volatility and thermal stability of various analytes, improving their chromatographic separation and detection sensitivity in GC-MS. This is particularly useful for analyzing polar, non-volatile, or thermally labile compounds like amphetamines, steroids, and amino acids. [, , , , , , ]

Q4: Can you provide examples of compounds analyzed using this compound derivatization in the research papers?

A4: The research highlights the use of HFBA derivatization for analyzing diverse compounds, including:

  • Amphetamines and related designer drugs: Amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine (MDA), 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxy-N-ethylamphetamine (MDEA) [, , , ]
  • Anabolic steroids: 19-Norandrosterone, boldenone, 19-noretiocholanolone, 2-methylandrosterone, nandrolone, 1-methyleneandrosterone, 1-methylandrosterone, 4-dihydroboldenone, and mesterolone []
  • Other drugs and metabolites: Atenolol, maprotiline, nofedone, nicotine, metoclopramide, zolpidem metabolites, thyroxine, labetalol metabolites [, , , , , , ]
  • Biogenic amines: Histamine, tyramine, and other amines found in food samples []
  • Amino acids: Various amino acids in cheese samples []
  • Sialic acids: N-acetylneuraminic acid, N-glycolylneuraminic acid, and Kdn []

Q5: Are there alternative derivatizing agents to this compound for GC-MS analysis?

A5: Yes, alternative agents include trifluoroacetic anhydride, pentafluoropropionic anhydride, N-methyl-bis(trifluoroacetamide) (MBTFA), trimethylsilyl derivatives, and others. The choice depends on the analyte's properties and analytical goals. [, , , ]

Q6: What are the advantages of this compound over other derivatizing agents?

A6: Advantages include its high reactivity with primary amines, formation of stable derivatives, improved volatility of derivatives, and enhanced sensitivity in electron capture detection (ECD). [, , ]

Q7: How does the structure of this compound contribute to its derivatization properties?

A7: The anhydride group (–C(O)–O–C(O)–), with its highly electrophilic carbonyl carbons, facilitates rapid reactions with nucleophilic groups like amines. The seven fluorine atoms enhance volatility and provide characteristic fragments in mass spectrometry. [, , ]

Q8: What parameters are important for validating analytical methods using this compound derivatization?

A8: Key validation parameters include:

  • Linearity: Demonstrating a linear relationship between analyte concentration and detector response over a specified range. [, , , ]
  • Accuracy: Measuring the closeness of the determined value to the true value, often expressed as recovery percentage. [, , , ]
  • Precision: Evaluating the reproducibility of results by measuring variations within and between analytical runs (repeatability and reproducibility). [, , , ]
  • Limit of detection (LOD): Determining the lowest analyte concentration that can be reliably detected. [, , , , ]
  • Limit of quantification (LOQ): Establishing the lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision. [, , , ]

Q9: What precautions are necessary for ensuring quality control when using this compound?

A9:

    Q10: Are there applications of this compound beyond analytical chemistry?

    A10: Yes, HFBA has been investigated for surface modification of materials. For example, it can be used to introduce reactive groups onto surfaces for subsequent functionalization. [] One study explored the use of HFBA for modifying polyethylenimine (PEI) to enhance its properties for gene delivery applications. []

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